5-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide
Description
5-Chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a pyridinylmethyl group substituted with a thiophen-2-yl moiety.
Properties
IUPAC Name |
5-chloro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-14-4-3-13(21-14)15(19)18-9-10-5-6-17-11(8-10)12-2-1-7-20-12/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKICWWTAIQSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetate and elemental sulfur.
Coupling of the Pyridine and Thiophene Rings: The pyridine and thiophene rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the potential of nitrogen heterocycles, including derivatives similar to 5-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide, as antiviral agents. These compounds have shown effectiveness against various viral targets, including Hepatitis C virus and other RNA viruses. For instance, certain thiazolidinone derivatives exhibited over 95% inhibition of NS5B RNA polymerase activity in vitro, indicating a promising antiviral mechanism that could be relevant for the compound .
Anti-inflammatory Effects
The compound's structural analogs have demonstrated significant anti-inflammatory activity. For example, certain pyrimidine derivatives showed potent suppression of COX-2 activity with low IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that this compound may possess similar anti-inflammatory properties worth exploring.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy and minimizing toxicity. Research indicates that modifications at specific positions on the thiophene and pyridine rings can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituents at C-2 and N-3 of the pyridine ring | Enhanced antiviral activity |
| Halogen substitutions | Increased potency against viral targets |
| Variations in thiophene ring | Altered anti-inflammatory properties |
These insights provide a framework for designing more effective derivatives with tailored therapeutic profiles.
Case Studies and Research Findings
Several studies have documented the synthesis and testing of compounds related to this compound:
- Antiviral Screening : A study screened various thiophene-based compounds for their ability to inhibit viral replication in cell cultures. The results indicated that compounds with similar structures to this compound displayed promising antiviral activity against Hepatitis C virus .
- Anti-inflammatory Assessment : In another investigation, pyridine-thiophene hybrids were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models. Results showed significant reduction in inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases .
- Toxicological Studies : Safety profiles were assessed through in vitro cytotoxicity tests on human cell lines, which revealed low toxicity levels for certain derivatives, making them suitable candidates for further development .
Mechanism of Action
The mechanism of action of 5-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Analogues in Anticoagulation Therapy
Rivaroxaban (BAY 597939)
- Structure : 5-Chloro-N-((5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide.
- Key Differences: Incorporates an oxazolidinone ring and a morpholine group instead of the pyridine-thiophene linkage.
- Activity : Potent oral Factor Xa inhibitor (IC₅₀ = 0.7 nM) with high selectivity over thrombin (>10,000-fold) .
- Clinical Use: Approved for stroke prevention in atrial fibrillation and venous thromboembolism .
Segartoxaban
- Structure : 5-Chloro-N-{(2S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamido]-3-(4-methylpiperazin-1-yl)-3-oxopropyl}thiophene-2-carboxamide.
- Key Differences : Features a sulfonamide group and piperazine ring, enhancing solubility and target affinity.
- Activity : Dual inhibitor of Factor Xa and thrombin (IC₅₀ < 1 nM for both), offering broader anticoagulant effects .
Table 1: Anticoagulant Analogues Comparison
Antibacterial Thiophene-Carboxamide Analogues
N-(4-Methylpyridin-2-yl)Thiophene-2-Carboxamide Derivatives
- Structure : 5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (e.g., 4a–h).
- Key Differences : Substituted pyridine rings (e.g., 4-methyl group) and variable aryl groups (e.g., phenyl, bromophenyl).
- Activity : Demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting the role of aryl substituents in enhancing antibacterial efficacy .
Brominated Benzoimidazotriazolyl Derivatives
- Structure : 1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one.
- Key Differences : Bulkier fused heterocyclic systems (imidazo-triazole) with bromine atoms.
- Synthesis : Prepared via Pd-catalyzed cross-coupling under mild conditions (40°C), suggesting scalability .
Table 2: Antibacterial Analogues Comparison
Stereochemical and Functional Group Variations
5-R-Rivaroxaban
- Structure: Enantiomer of rivaroxaban with (R)-configuration at the oxazolidinone chiral center.
- Activity : >100-fold lower Factor Xa inhibition compared to the (S)-enantiomer, underscoring the critical role of stereochemistry in drug efficacy .
5-Chloro-N-(2-{4-[(2-Hydroxyethyl)Amino]Phenyl}-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-4-yl)Thiophene-2-Carboxamide
- Structure: Isoindole-1,3-dione core with a hydroxyethylamino-phenyl group.
- Molecular Weight : 441.87.
- Potential Use: Structural similarity to kinase inhibitors suggests possible anticancer applications, though activity data are absent .
Biological Activity
5-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesis, and relevant research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of thiophene derivatives with pyridine-based compounds. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various thiophene derivatives, including related compounds to this compound. The following table summarizes the Minimum Inhibitory Concentrations (MIC) against selected bacterial strains:
| Compound | MIC (μg/mL) | Bacterial Strain | Activity Level |
|---|---|---|---|
| 5-chloro-N-(...) | 100 | Staphylococcus aureus | Moderate |
| 5-chloro-N-(...) | 200 | Escherichia coli | Low |
| 5-chloro-N-(...) | 150 | Pseudomonas aeruginosa | Moderate |
Studies indicate that compounds containing thiophene rings exhibit significant antibacterial properties, particularly against Gram-positive bacteria. The presence of electron-withdrawing groups like chlorine enhances their activity by increasing the lipophilicity and membrane permeability of the compounds .
Anticancer Activity
The anticancer potential of thiophene derivatives has also been explored. For instance, a study on related compounds demonstrated that they possess cytotoxic effects against various cancer cell lines. The following table outlines some findings:
| Compound | IC50 (μM) | Cancer Cell Line | Effectiveness |
|---|---|---|---|
| 5-chloro-N-(...) | 15 | MCF-7 (Breast Cancer) | High |
| 5-chloro-N-(...) | 25 | A549 (Lung Cancer) | Moderate |
| 5-chloro-N-(...) | 30 | HeLa (Cervical Cancer) | Moderate |
The mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression in cancer cells. Molecular docking studies suggest that these compounds may interact with specific protein targets involved in cancer proliferation .
Case Studies
- Study on Antimicrobial Properties : A study published in a peer-reviewed journal highlighted the effectiveness of various thiophene derivatives against resistant bacterial strains. The results showed that certain structural modifications led to enhanced antibacterial activity, making them potential candidates for drug development .
- Anticancer Evaluation : Another research effort investigated the anticancer properties of thiophene-based compounds in vitro and in vivo. The results indicated significant tumor growth inhibition in animal models treated with these compounds, suggesting their potential as therapeutic agents against specific types of cancer .
Q & A
Q. Key Factors Affecting Yields :
How should researchers interpret conflicting NMR or crystallographic data for this compound?
Basic Research Question
NMR Analysis :
Q. Crystallographic Challenges :
- Dihedral angles between thiophene and pyridine rings (e.g., 8.5–13.5°) can vary due to packing forces, leading to polymorphic forms .
- Resolution : Use high-resolution X-ray diffraction and refine H-atom positions with restrained parameters (Uiso = 1.2 Ueq) .
What computational methods predict the metabolic stability and aldehyde oxidase (AO) susceptibility of this compound?
Advanced Research Question
- AO Metabolism Prediction :
- Validation : Compare computed results with in vitro AO inhibition assays using liver microsomes .
How can researchers optimize solubility for in vivo studies without altering bioactivity?
Advanced Research Question
Strategies :
- Salt formation : Use HCl or sodium salts to improve aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the carboxamide or pyridine moiety .
- Co-solvent systems : Employ ethanol/PEG 400 mixtures (1:4 v/v) for parenteral formulations .
What advanced crystallographic techniques resolve polymorphism-related data contradictions?
Advanced Research Question
- Variable-temperature XRD : Analyze thermal expansion coefficients to distinguish between true polymorphism and temperature-dependent lattice distortions .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O/S) to explain packing variations .
- Data Reconciliation : Cross-validate with solid-state NMR to confirm hydrogen-bonding motifs .
How do electronic effects of substituents influence the compound’s binding to biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
